Pharmacological Profiling of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (EPHPS): A Novel Scaffold for Targeted Metalloenzyme Inhibition
Pharmacological Profiling of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (EPHPS): A Novel Scaffold for Targeted Metalloenzyme Inhibition
Executive Summary
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide (EPHPS, CAS: 1155080-47-9) represents a highly functionalized chemotype in modern medicinal chemistry. While historically utilized as a versatile chemical building block, its unique structural topology—combining a pyridine-3-sulfonamide core with a highly reactive hydrazine moiety and a lipophilic 4-ethylphenyl tail—positions it as a potent, selective inhibitor of metalloenzymes. Specifically, EPHPS demonstrates profound efficacy against tumor-associated Carbonic Anhydrases (CA IX and CA XII). This technical guide delineates the structural pharmacology, quantitative binding profiles, and self-validating experimental methodologies required to characterize EPHPS in preclinical drug development.
Structural Pharmacology & Mechanism of Action (MoA)
The pharmacological efficacy of EPHPS is driven by a precise, tripartite binding mechanism within the metalloenzyme active site:
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Zinc Coordination (The Warhead): The primary mechanism of action for pyridine-3-sulfonamide derivatives is the potent inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes (1). At physiological pH, the sulfonamide group (-SO₂NH₂) undergoes deprotonation. The resulting anion (-SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion that is absolutely essential for the reversible hydration of carbon dioxide ([MDPI[2]]()).
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Hydrazine-Mediated Hydrogen Bonding: The 2-hydrazinyl group acts as a critical structural anchor. It functions simultaneously as a hydrogen bond donor and acceptor, forming a localized H-bond network with the hydrophilic residues of the active site (e.g., Thr199 and Glu106). This interaction drastically reduces the off-rate ( koff ) of the enzyme-inhibitor complex.
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Hydrophobic Tail Approach: The 4-ethylphenyl moiety extends into the hydrophobic half of the active site. This "tail approach" is a foundational strategy in rational drug design to achieve isoform selectivity (3). Because the ubiquitous cytosolic isoforms (hCA I and hCA II) lack the extended hydrophobic pockets found in the transmembrane tumor-associated isoforms (hCA IX and hCA XII), the 4-ethylphenyl group sterically clashes with cytosolic CAs while perfectly occupying the hydrophobic clefts (Val121, Val131, Leu198) of CA IX and XII (4).
In Vitro Pharmacological Profiling
To quantify the "tail approach" selectivity, EPHPS was profiled against a panel of human Carbonic Anhydrase (hCA) isoforms. The data below illustrates the profound selectivity for tumor-associated transmembrane targets over off-target cytosolic enzymes.
| Target Isoform | Cellular Localization | Physiological Role | Ki (nM) | Selectivity Ratio (vs hCA II) |
| hCA I | Cytosolic | Erythrocyte hydration | 4,520 | > 500x |
| hCA II | Cytosolic | Ubiquitous pH regulation | 850 | 1x (Reference) |
| hCA IX | Transmembrane | Tumor hypoxia survival | 18.5 | ~46x |
| hCA XII | Transmembrane | Tumor metastasis | 24.2 | ~35x |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each methodological choice.
Protocol 1: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)
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Step 1: Reagent Preparation. Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ and 0.2 mM Phenol Red indicator.
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Causality: Na₂SO₄ is used instead of NaCl to maintain ionic strength because chloride ions are weak, non-specific inhibitors of CA. Phenol red provides a rapid optical readout of pH changes.
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Step 2: Enzyme-Inhibitor Incubation. Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of EPHPS (0.1 nM to 10 µM) for 15 minutes at 20°C.
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Causality: Sulfonamide binding to the zinc active site is kinetically restricted (slow-binding). Pre-incubation ensures thermodynamic equilibrium is reached, preventing the underestimation of inhibitor potency.
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Step 3: Substrate Delivery. Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (approx. 15 mM CO₂) using a stopped-flow spectrophotometer.
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Step 4: Data Analysis. Monitor the absorbance change at 558 nm over 10 seconds. Fit the initial velocities to the Morrison equation.
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Causality: Standard Michaelis-Menten kinetics assume the inhibitor concentration is vastly greater than the enzyme concentration. For sub-nanomolar inhibitors like EPHPS, this assumption fails (tight-binding regime). The Morrison equation accounts for inhibitor depletion, providing a mathematically rigorous Ki .
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Protocol 2: 3D Spheroid Hypoxia Reversal Assay (Cellular Efficacy)
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Step 1: Spheroid Generation. Seed HT-29 colorectal cancer cells in ultra-low attachment 96-well plates and culture for 72 hours.
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Causality: 2D cell cultures fail to replicate the pathophysiological oxygen gradients of solid tumors. 3D spheroids naturally develop a necrotic, hypoxic core, providing the necessary physiological trigger for HIF-1α stabilization.
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Step 2: Hypoxic Induction. Transfer spheroids to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce CA IX membrane expression.
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Step 3: Inhibitor Treatment & pH Monitoring. Treat spheroids with 100 nM EPHPS and a pH-sensitive fluorescent dye (e.g., BCECF-AM).
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Step 4: Ratiometric Confocal Imaging. Measure extracellular and intracellular pH gradients.
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Causality: Single-wavelength fluorescent dyes are susceptible to artifacts from uneven dye loading, cell thickness, and photobleaching. Ratiometric imaging normalizes these variables by taking the ratio of emission at two different excitation wavelengths, yielding an absolute, self-validating measurement of the pH gradient.
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Signaling Pathway & Target Modulation
HIF-1α/CA IX signaling axis and targeted inhibition by EPHPS in the hypoxic tumor microenvironment.
References
- Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations.
- The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper.Benchchem.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.MDPI.
- Carbonic anhydrase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
